molecular formula C12H8F2O B1585448 4-(2,4-Difluorophenyl)phenol CAS No. 59089-68-8

4-(2,4-Difluorophenyl)phenol

Cat. No.: B1585448
CAS No.: 59089-68-8
M. Wt: 206.19 g/mol
InChI Key: ASOVDRYKVVVCIA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)phenol: is an organic compound with the molecular formula C12H8F2O. It is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 4 positions of one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-difluorobiphenyl followed by hydrolysis. The reaction typically uses an acyl derivative of an aliphatic carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic aromatic substitution reactions. This method is favored due to its efficiency and scalability. The process typically requires high temperatures and strong nucleophiles to facilitate the substitution of halogen atoms with hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2,4-Difluorophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Phenol: The parent compound, lacking the fluorine substitutions.

    2,4-Difluorophenol: Similar structure but with only one phenyl ring.

    4-Fluorophenol: Contains only one fluorine atom at the 4 position.

Uniqueness: 4-(2,4-Difluorophenyl)phenol is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms increase its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,4-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOVDRYKVVVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207831
Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59089-68-8
Record name 2′,4′-Difluoro[1,1′-biphenyl]-4-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=59089-68-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-difluoro[1,1'-biphenyl]-4-ol
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Record name 2',4'-DIFLUORO(1,1'-BIPHENYL)-4-OL
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Synthesis routes and methods I

Procedure details

A 30 liter resin pot is fitted with stirrer, thermometer and reflux condenser, and charged with 2.62 kg. of 50% aqueous sodium hydroxide and 11.34 liters of water. 4-(2',4'-Difluorophenyl)phenylacetate (1.876 kg., 7.55 m) is added and the batch is heated to reflux over 2.5 hours. The batch is refluxed for 2 hours (in solution at 75°), then cooled to 100° and added to a solution of 3.27 liters of concentrated hydrochloric acid in 9.8 liters of water in a 50 liter resin pot over a 30 minute period.
[Compound]
Name
resin
Quantity
30 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(2',4'-Difluorophenyl)phenylacetate
Quantity
1.876 kg
Type
reactant
Reaction Step Three
Quantity
3.27 L
Type
reactant
Reaction Step Four
[Compound]
Name
resin
Quantity
50 L
Type
reactant
Reaction Step Four
Name
Quantity
9.8 L
Type
solvent
Reaction Step Four
Name
Quantity
11.34 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,4-Difluoro-phenyl-boronic acid (1.29 g, 8.18 mmol) and 4-iodophenol (0.60 g, 2.7 mmol) were suspended in DMF (60 mL) and 6 mL H2O (6 mL). The mixture was degassed with nitrogen. Finely ground potassium carbonate (1.13 g, 8.18 mmol) and bis(tricyclohexylphosphine) palladium(0) (91 mg, 0.13 mmol) were added. The reaction was stirred at reflux overnight under nitrogen and cooled. The mixture was filtered through a plug of silica gel/Celite and evaporated. The residue was diluted with ethyl acetate and washed with saturated sodium bicarbonate (2×20 mL), dried over MgSO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography, eluting with 0-25% ethyl acetate in hexanes to yield 2′,4′-difluoro-biphenyl-4-ol (0.61 g, 100%). LR-MS (ES) calculated for C12H8F2O, 206.19; found m/z 205 [M−H]−.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
91 mg
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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